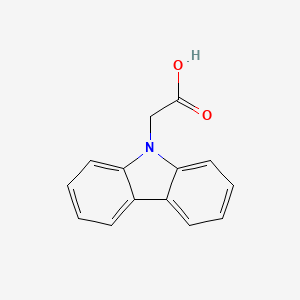

Carbazol-9-yl-acetic acid

Description

Properties

IUPAC Name |

2-carbazol-9-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDMLLFEZXXJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384666 | |

| Record name | Carbazol-9-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-80-1 | |

| Record name | 9-Carbazoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazol-9-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Carbazoleacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-CARBAZOLEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/547WS9128O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carbazol-9-yl-acetic acid chemical properties and structure

This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols associated with Carbazol-9-yl-acetic acid, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Chemical and Physical Properties

This compound is a heterocyclic aromatic compound notable for its rigid, planar carbazole core linked to a functional acetic acid moiety. This structure imparts a unique combination of electronic and physical properties, making it a valuable building block in various scientific fields.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.24 g/mol [1] |

| Appearance | White crystalline solid |

| Melting Point | 191-194 °C[1] |

| Boiling Point | ~387.6 °C at 760 mmHg[1] |

| Predicted pKa | 3.13 ± 0.10[1] |

| Flash Point | ~188.2 °C[1] |

| Solubility (DMSO) | 75 mg/mL[1] |

| Solubility (Acetonitrile) | 1.6 mg/mL[1] |

| Calculated Density | 1.343 Mg/m³ |

Chemical Structure and Crystallography

The molecule consists of a tricyclic carbazole system where the nitrogen atom (position 9) is substituted with an acetic acid group.[1] This unique arrangement dictates its chemical behavior and solid-state packing.

| Identifier | Value |

| IUPAC Name | 2-(9H-carbazol-9-yl)acetic acid |

| CAS Number | 524-80-1 |

| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)O |

| InChI | InChI=1S/C14H11NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8H,9H2,(H,16,17) |

| InChI Key | PBDMLLFEZXXJNE-UHFFFAOYSA-N |

Crystallographic Data:

This compound crystallizes in a monoclinic system with the space group C2/c.[1] The tricyclic carbazole ring system is nearly planar, with a dihedral angle of just 2.8(5)° between its two benzene rings.[1] In a notable conformational feature, the carboxylic acid group is oriented almost perpendicularly to the plane of the carbazole ring, forming a dihedral angle of 88.5(1)° with the pyrrole ring.[1] This geometry influences the intermolecular interactions, which are dominated by O—H⋯O hydrogen bonds in the crystal lattice.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis Methodologies

Two common synthetic routes are detailed below.

Protocol 1: Synthesis from Carbazole and Ethyl Bromoacetate

This method involves the N-alkylation of carbazole followed by saponification.

-

Alkylation: Dissolve 5 g (0.03 mol) of carbazole in 100 mL of dimethylformamide (DMF).

-

Add 6.68 g (0.04 mol) of ethyl bromoacetate to the solution.

-

Stir the reaction mixture continuously at 35 °C for 12 hours.

-

Upon completion, pour the mixture into 200 mL of water and separate the resulting precipitate by filtration.

-

Hydrolysis: Adjust the pH of the filtrate to 1.0 using 2 M hydrochloric acid to precipitate the crude product.

-

Collect the crude this compound by filtration and dry.

-

Purification: Recrystallize the product from a dichloromethane/ethanol solvent mixture to yield a white crystalline solid.

Protocol 2: Systematic Synthesis via Tetrahydrocarbazole Intermediate

This route provides a multi-step pathway involving several biologically active intermediates.

-

Formation of Tetrahydrocarbazole-9-acetic acid: Heat a mixture of cyclohexanone (1 mol) and acetic acid (3 mol) under reflux for 1 hour. During this period, add 1-phenylhydrazino-acetic acid (1 mol) to the mixture and continue refluxing for an additional hour. Pour the mixture into a beaker and stir until solidified. Cool to approximately 5 °C and filter with suction. Recrystallize the crude solid from methanol.

-

Bromination: Take 1,2,3,4-Tetrahydrocarbazole-9-acetic acid (1 mol) and N-bromosuccinimide (0.5 mol) in a round bottom flask. Add CCl₄ as a solvent along with a few crystals of dibenzoyl peroxide. Reflux the mixture at 50-80 °C for approximately 2 hours. The precipitate of 4-bromo-1,2,3,4-tetrahydrocarbazole-9-acetic acid is formed and recrystallized with ethanol.

-

Elimination to Dihydrocarbazole derivative: The bromo-intermediate is then treated to form 1,2-dihydrocarbazole-9-acetic acid.

-

Final Aromatization: Heat 2-Bromo-1,2-dihydrocarbazole-9-acetic acid (1 mol) with pyridine (2-3 mol) in an oil bath with stirring. Raise the temperature to 150-180 °C and maintain for 1 hour. Distill off the pyridine. The residue, this compound, is cooled in ice and recrystallized from ethanol.

Characterization Protocols

The synthesized compound is typically characterized using standard spectroscopic and analytical techniques.

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. For this compound, the ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the acetic acid group (around 5.23 ppm), and the acidic proton (around 13.10 ppm). The ¹³C NMR spectrum will show signals for the aromatic carbons and the carbonyl carbon (around 170.2 ppm).

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample.

-

Analysis: Acquire the IR spectrum. Key vibrational bands include a broad O-H stretch for the carboxylic acid (around 3380 cm⁻¹), a C=O stretch (around 1725 cm⁻¹), and aromatic C-H and C=C stretching bands.

-

-

Mass Spectrometry (MS):

-

Analysis: Use a technique such as Electrospray Ionization (ESI) to determine the molecular weight. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 226.

-

-

X-ray Crystallography:

-

Sample Preparation: Grow single crystals suitable for X-ray diffraction, for example, by slow evaporation from a 50% ethanol solution.

-

Analysis: Perform single-crystal X-ray diffraction to determine the precise three-dimensional structure, unit cell parameters, and crystal packing.

-

Visualized Workflows and Applications

The following diagrams, created using the DOT language, illustrate a key synthesis workflow and the primary applications of this compound.

Caption: Synthesis workflow for this compound.

Caption: Key applications of this compound.

References

A Comprehensive Technical Guide to Carbazol-9-yl-acetic Acid for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, characterization, and biological significance of Carbazol-9-yl-acetic acid, a versatile heterocyclic compound with promising applications in pharmaceuticals and materials science.

Core Physicochemical Properties

This compound is an aromatic heterocyclic compound distinguished by a tricyclic structure. This structure comprises two benzene rings fused to a five-membered nitrogen-containing ring, with an acetic acid group attached to the nitrogen atom. First isolated from coal tar in 1872, its unique molecular architecture underpins its diverse chemical reactivity and biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₂ | [1] |

| Molecular Weight | 225.24 g/mol | [1] |

| IUPAC Name | 2-(9H-carbazol-9-yl)acetic acid | |

| CAS Number | 524-80-1 | |

| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)O | [1] |

| Appearance | White crystalline solid | [2] |

Synthesis and Characterization

A systematic and economically favorable route for the synthesis of this compound has been developed, proceeding through several biologically active intermediates.[2] The characterization of the final product and its intermediates is typically achieved through a combination of spectroscopic techniques.

Experimental Protocol: Synthesis of this compound[2]

This synthesis protocol involves a multi-step process starting from cyclohexanone and 1-phenylhydrazino-acetic acid.

Step 1: Synthesis of 1,2,3,4-tetrahydrocarbazole-9-acetic acid

-

A mixture of cyclohexanone (1 mol) and acetic acid (3 mol) is heated under reflux for 1 hour.

-

During this period, 1-phenylhydrazino-acetic acid (1 mol) is added to the reaction mixture.

-

The mixture is then heated for an additional hour.

-

The reaction mixture is poured into a 1.5 L beaker and stirred until it solidifies.

-

After cooling to approximately 5 °C, the solid is filtered with suction.

-

The crude solid is recrystallized from methanol to obtain the crystals of 1,2,3,4-tetrahydrocarbazole-9-acetic acid.

Step 2: Synthesis of 4-bromo-1,2,3,4-tetrahydrocarbazole-9-acetic acid

-

1,2,3,4-Tetrahydrocarbazole-9-acetic acid (1 mol) and N-bromosuccinimide (0.5 mol) are taken in a round bottom flask.

-

Carbon tetrachloride (CCl₄) is added as a solvent along with a few crystals of dibenzyl peroxide.

-

The reaction mixture is refluxed using a 100-watt bulb at 50-80 °C for approximately 2 hours.

-

The resulting precipitate of 4-bromo-1,2,3,4-tetrahydrocarbazole-9-acetic acid is recrystallized from ethanol.

Step 3: Synthesis of 1,2-dihydrocarbazole-9-acetic acid

-

4-Bromo-1,2,3,4-tetrahydrocarbazole-9-acetic acid (1 mol) and pyridine (2-3 mol) are placed in a round bottom flask equipped with a reflux condenser.

-

The mixture is heated in an oil bath with constant stirring to a temperature of 150-180 °C and maintained for an additional hour.

-

Pyridine is then removed by distillation.

-

The residue, 1,2-dihydrocarbazole-9-acetic acid, is recrystallized from ethanol.

Step 4: Synthesis of 2-bromo-1,2-dihydrocarbazole-9-acetic acid

-

1,2-Dihydrocarbazole-9-acetic acid (1 mol) and N-bromosuccinimide (0.5 mol) are taken in a round bottom flask.

-

Carbon tetrachloride (CCl₄) is added as a solvent along with a few crystals of dibenzyl peroxide.

-

The mixture is refluxed using a 100-watt bulb at 50-80 °C for about 2 hours.

-

The precipitate of 2-bromo-1,2-dihydrocarbazole-9-acetic acid is recrystallized with ethanol.

Step 5: Synthesis of this compound

-

2-Bromo-1,2-dihydrocarbazole-9-acetic acid (1 mol) and pyridine (2-3 mol) are placed in a round bottom flask with a reflux condenser.

-

The mixture is heated in an oil bath with constant stirring to 150-180 °C and held for an additional hour.

-

Pyridine is removed by distillation.

-

The residue is cooled in ice and recrystallized from ethanol to yield this compound.

Characterization Data[2]

-

¹H NMR (δ): 3.23 (s, 2H), 4.42 (s, 1H), 7.24 (dd, J = 7.7, 7.2 Hz, 1H), 7.39 (d, J = 8.0, 7.2 Hz, 1H), 7.47 (d, J = 8.0 Hz, 1H), 8.09 (dd, J = 7.7, 7.4 Hz, 1H).

-

IR (KBr, νₘₐₓ, cm⁻¹): 3380, 3355, 2980, 1725, 1595, 1590, 1460, 748.

-

Mass Spectrometry (ES+): m/z 226 (MH⁺).

Biological Activities and Mechanisms of Action

Carbazole derivatives, including this compound, have garnered significant attention for their broad spectrum of biological activities, most notably their anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Certain carbazole compounds have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One such pathway is the p38 mitogen-activated protein kinase (MAPK) signaling cascade.

A proposed mechanism involves the inhibition of the p38 MAPK pathway, which in turn downregulates the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[1][3][4] This interference with p38 MAPK activation can occur at the transcriptional level and may also involve the post-transcriptional regulation of mRNA stability for certain inflammatory proteins.[3]

Antimicrobial Activity

Carbazole derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens.[5][6] The precise mechanisms of action are varied and can depend on the specific derivative and microbial target.

One proposed mechanism for the antibacterial effect of certain carbazole derivatives is the inhibition of dihydrofolate reductase (DHFR).[7] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids in bacteria. Inhibition of this enzyme disrupts bacterial growth and replication.

A standard method to evaluate the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

-

Preparation of Microbial Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution of the Compound: The carbazole derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A two-fold serial dilution of the compound is then performed in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Applications in Materials Science

Beyond its biological activities, this compound serves as a valuable building block in the development of advanced materials, particularly in the field of optoelectronics.

Perovskite Solar Cells

This compound and its derivatives are utilized to form self-assembled monolayers (SAMs) that function as efficient hole-transporting layers (HTLs) in inverted perovskite solar cells.[8] The carbazole core provides excellent hole-transporting capabilities, while the acetic acid group acts as an anchoring moiety to the transparent conductive oxide (e.g., indium tin oxide - ITO) surface.

This SAM-based approach offers several advantages, including low material consumption, simple fabrication, and the potential to reduce non-radiative recombination at the interface, thereby enhancing the efficiency and stability of the solar cells.[8]

-

Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) and then treated with UV-ozone.

-

Deposition of the SAM-HTL: The cleaned ITO substrates are immersed in a dilute solution of the carbazole-based phosphonic acid derivative (e.g., 2PACz) in a suitable solvent for a specified period to allow for the formation of a self-assembled monolayer. The substrates are then rinsed and annealed.

-

Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, etc., in a solvent like DMF/DMSO) is spin-coated onto the SAM-coated substrate in a nitrogen-filled glovebox. An anti-solvent is typically dripped during the spin-coating process to induce crystallization, followed by thermal annealing.

-

Deposition of Electron Transport Layer (ETL): An electron-transporting material (e.g., C60, PCBM) is deposited onto the perovskite layer, often by spin-coating.

-

Deposition of Buffer Layer and Metal Electrode: A buffer layer (e.g., BCP) and a metal top electrode (e.g., silver or gold) are deposited by thermal evaporation through a shadow mask to complete the device.

-

Characterization: The performance of the fabricated solar cell is evaluated by measuring its current density-voltage (J-V) characteristics under simulated sunlight (AM 1.5G).

References

- 1. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Self-assembled monolayers as hole-transporting materials for inverted perovskite solar cells - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00144J [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Carbazol-9-yl-acetic acid from Carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Carbazol-9-yl-acetic acid, a valuable intermediate in the development of various biologically active compounds. Carbazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document details the prevalent synthetic routes from carbazole, presenting quantitative data in structured tables, and providing explicit experimental protocols.

Synthetic Pathways Overview

The primary and most direct method for synthesizing this compound is through the N-alkylation of the carbazole nitrogen. This is typically achieved by reacting carbazole with a haloacetic acid or its ester derivative in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated carbazole anion attacks the electrophilic carbon of the halo-compound.

A general representation of this reaction is the alkylation of carbazole with an ethyl haloacetate followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for different reported methods of synthesizing this compound and its ethyl ester intermediate.

Table 1: Synthesis of Ethyl 2-(9H-carbazol-9-yl)acetate

| Starting Material | Reagent | Base | Solvent | Reaction Time | Temperature | Yield | Reference |

| Carbazole | Ethyl bromoacetate | NaH | DMF | 24 h | Room Temp | - | [3] |

| Carbazole | Ethyl chloroacetate | K2CO3 | Acetone | 22 h | Reflux | 59.44% | [4] |

| Carbazole | Ethyl chloroacetate | - | Ethanol | Overnight | Room Temp | - | [5] |

Table 2: Synthesis of this compound

| Starting Material | Reagent | Base | Solvent | Reaction Time | Temperature | Yield | Reference |

| Carbazole & Ethyl bromoacetate | HCl (for hydrolysis) | - | DMF/Water | 12 h | 35 °C | 90% | [6] |

| Carbazole | Bromoacetic acid | NaOH | DMSO | Overnight | 85 °C | - | [7] |

Experimental Protocols

Below are detailed experimental methodologies for the key synthetic steps.

Protocol 1: Synthesis of Ethyl 2-(9H-carbazol-9-yl)acetate

This protocol is adapted from a procedure utilizing sodium hydride as the base and dimethylformamide as the solvent.[3]

Materials:

-

9H-Carbazole

-

Sodium Hydride (60% dispersion in mineral oil)

-

Ethyl bromoacetate

-

Dimethylformamide (DMF)

-

Cold water

Procedure:

-

To a solution of 9H-carbazole (17.9 mmol, 3.0 g) in 25 mL of DMF, add sodium hydride (17.9 mmol, 717.6 mg).

-

Stir the mixture at room temperature for 2 hours.

-

Cool the mixture to 0 °C in an ice bath and add ethyl bromoacetate (17.9 mmol, 1.98 mL).

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture dropwise into 200 mL of cold water to precipitate the crude product.

-

Collect the solid by filtration and dry under vacuum.

Protocol 2: Synthesis of this compound via Hydrolysis

This protocol describes the direct synthesis and subsequent hydrolysis to obtain the final product.[6]

Materials:

-

Carbazole

-

Ethyl bromoacetate

-

Dimethylformamide (DMF)

-

Water

-

2 M Hydrochloric acid

-

Dichloromethane/ethanol mixture for recrystallization

Procedure:

-

Dissolve 5 g (0.03 mol) of carbazole in 100 mL of DMF.

-

Add 6.68 g (0.04 mol) of ethyl bromoacetate to the solution.

-

Stir the reaction mixture continuously at 35 °C for 12 hours.

-

After the reaction is complete, pour the mixture into 200 mL of water.

-

Separate the resulting solid by filtration.

-

Adjust the pH of the filtrate to 1.0 with 2 M hydrochloric acid to precipitate the crude this compound.

-

Collect the crude product by filtration and dry it.

-

Recrystallize the crude product from a dichloromethane/ethanol solvent mixture to obtain 6.1 g of a white crystalline product (90% yield).[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from carbazole.

Caption: General workflow for the synthesis of this compound.

Direct Synthesis Route

This diagram shows a more direct, one-pot synthesis approach.

Caption: Direct synthesis of this compound.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Biological Screening of some Newer Carbazole Conjugates - ProQuest [proquest.com]

- 5. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. This compound | 524-80-1 [chemicalbook.com]

- 7. Buy this compound | 524-80-1 [smolecule.com]

An In-depth Technical Guide to the Solubility of Carbazol-9-yl-acetic Acid in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazol-9-yl-acetic acid (C14H11NO2) is a versatile heterocyclic compound with significant applications in materials science, pharmaceuticals, and analytical chemistry.[1] Its utility in these fields is fundamentally linked to its solubility characteristics in various organic solvents, which dictates its processing, formulation, and application. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailing experimental protocols for solubility determination, and illustrating relevant experimental workflows.

Introduction to this compound

This compound is an aromatic organic compound featuring a tricyclic carbazole core linked to an acetic acid group at the nitrogen atom (position 9).[1] This unique structure, combining a nonpolar aromatic system with a polar carboxylic acid group, results in a varied solubility profile across different organic solvents.[1] The compound is noted for its applications as a building block for conductive polymers, a hole-selective contact in perovskite solar cells, and as a derivatization agent in analytical chemistry.[1][2] Furthermore, carbazole derivatives are widely explored in pharmacology for their potential antimicrobial and anticancer activities.[3][4]

Quantitative Solubility Data

The solubility of this compound varies significantly with the polarity and nature of the organic solvent. The compound exhibits high solubility in polar aprotic solvents and limited solubility in nonpolar solvents and water.[1] The quantitative solubility data in several common organic solvents at ambient temperature are summarized in the table below.

| Solvent | Solvent Class | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 75 |

| N-methyl-2-pyrrolidone (NMP) | Polar Aprotic | 4.0 |

| N,N-dimethylacetamide (DMAC) | Polar Aprotic | 3.6 |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 3.0 |

| Acetonitrile | Polar Aprotic | 1.6 |

| Ethanol | Polar Protic | Soluble* |

| Water | Polar Protic | Limited Solubility |

*Quantitative data for ethanol is limited, but it is used as a processing solvent, for instance, at a concentration of 0.3 mg/mL for creating thin films.[1][5]

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of a compound. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[2][6][7] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium is reached.

Thermodynamic Solubility Determination: Shake-Flask Method

This protocol describes the steps to reliably measure the equilibrium solubility of this compound in a specific organic solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or agitator with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

A suitable analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. An excess of solid must be visible to ensure saturation.[6]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker with the temperature maintained at a constant, specified value (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.[6] The concentration of the dissolved solid should be monitored over time to confirm that a plateau has been reached.[8]

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

-

Quantification:

-

Carefully take a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the same solvent to bring the concentration into the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax or HPLC with a standard curve) to determine the concentration.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by applying the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

-

Visualization of Key Processes

Diagrams created using Graphviz provide clear visual representations of complex workflows and relationships relevant to the study and application of this compound.

Synthesis of this compound

A common synthetic route involves the reaction of carbazole with an acetate derivative. The following diagram illustrates a typical laboratory workflow for its synthesis.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmajournal.net [pharmajournal.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. who.int [who.int]

Spectroscopic analysis of Carbazol-9-yl-acetic acid (NMR, FT-IR)

This technical guide provides a comprehensive overview of the spectroscopic characterization of Carbazol-9-yl-acetic acid, a significant derivative of carbazole known for its role in medicinal and materials chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and a thorough analysis of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic data.

Chemical Structure

This compound

-

Molecular Formula: C₁₄H₁₁NO₂

-

Molecular Weight: 225.24 g/mol

-

CAS Number: 524-80-1

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 13.10 | s | 1H | -COOH |

| 8.16 | d, J = 7.8 Hz | 2H | Ar-H |

| 7.55 | m | 2H | Ar-H |

| 7.42 | m | 2H | Ar-H |

| 7.22 | m | 2H | Ar-H |

| 5.23 | s | 2H | -CH₂- |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 170.2 | C=O |

| 140.4 | Ar-C |

| 125.6 | Ar-C |

| 122.2 | Ar-C |

| 120.1 | Ar-C |

| 119.0 | Ar-C |

| 109.2 | Ar-C |

| 43.9 | -CH₂- |

| Solvent: DMSO-d₆, Frequency: 100 MHz[1] |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (ν, cm⁻¹) | Assignment |

| 3380, 3355 | O-H stretch (carboxylic acid) |

| 2980 | C-H stretch (aromatic) |

| 1725 | C=O stretch (carboxylic acid) |

| 1595, 1590 | C=C stretch (aromatic) |

| 1460 | C-H bend |

| 748 | C-H out-of-plane bend (aromatic) |

| Sample Preparation: KBr pellet[2] |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

3.1. Synthesis of this compound [1]

-

Dissolution: Dissolve 5 g (0.03 mol) of carbazole in 100 mL of dimethylformamide (DMF).

-

Addition of Reagent: Add 6.68 g (0.04 mol) of ethyl bromoacetate to the solution.

-

Reaction: Stir the reaction mixture continuously at 35°C for 12 hours.

-

Precipitation: After the reaction is complete, pour the mixture into 200 mL of water and separate the resulting precipitate by filtration.

-

Acidification: Adjust the pH of the filtrate to 1.0 with 2 M hydrochloric acid to precipitate the crude product.

-

Purification: Collect the crude product by filtration, dry it, and recrystallize from a dichloromethane/ethanol solvent mixture to yield the pure this compound.

3.2. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for ¹H NMR, DMSO-d₆ for ¹³C NMR) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

3.3. FT-IR Spectroscopy [2]

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or semi-transparent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Workflow and Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Synthesis and Spectroscopic Analysis of this compound.

References

In-Depth Technical Guide: Thermal Properties and Stability of Carbazol-9-yl-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties and stability of Carbazol-9-yl-acetic acid (C14H11NO2), a significant heterocyclic aromatic compound. Due to its unique structure, featuring a carbazole moiety linked to an acetic acid group, this molecule is of considerable interest in the fields of organic electronics, materials science, and pharmaceuticals. Understanding its thermal behavior is critical for its application in various technological and biomedical fields.

Core Thermal and Physical Properties

This compound exhibits notable thermal stability, a characteristic attributed to the rigid, planar structure of the carbazole ring system and the presence of intermolecular hydrogen bonding.[1] The aromatic nature of the carbazole group contributes significantly to this stability through resonance.[1]

Table 1: Summary of Physical and Thermal Properties of this compound

| Property | Value |

| Molecular Formula | C14H11NO2 |

| Molecular Weight | 225.24 g/mol |

| Melting Point | 215-218 °C |

| Boiling Point | 387.6 °C at 760 mmHg (estimated) |

| Flash Point | 188.2 °C (estimated)[1] |

The relatively high melting and boiling points are indicative of the strong intermolecular forces present in the solid state of the compound.[1]

Thermal Analysis: A Deeper Look

While specific experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for pure this compound is not extensively reported in publicly available literature, the thermal behavior of carbazole derivatives has been a subject of study. Generally, carbazole-containing molecules are known for their good thermal and photochemical stability.

Thermogravimetric Analysis (TGA)

TGA is a crucial technique for determining the thermal stability and decomposition profile of a material. A representative TGA experiment for an organic compound like this compound would reveal the temperature at which it begins to lose mass due to decomposition. For carbazole derivatives, decomposition temperatures are typically high, often exceeding 300°C.

Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal transitions of a material, such as melting and glass transitions. A DSC thermogram for this compound would show a sharp endothermic peak corresponding to its melting point. The presence of any other transitions could indicate polymorphism or the presence of impurities.

Experimental Protocols

The following are detailed, representative methodologies for conducting TGA and DSC analyses on a compound such as this compound. These protocols are based on standard practices for the thermal analysis of organic solids.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to 250 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic event.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the thermal analysis experiments.

Conclusion

This compound is a thermally robust molecule, a property that underpins its potential in various high-performance applications. Its stability is a direct consequence of its aromatic carbazole core and the intermolecular interactions facilitated by the carboxylic acid group. While detailed TGA and DSC data are not widely published, the provided representative protocols offer a solid foundation for researchers to conduct their own thermal characterization of this and similar compounds. The continued investigation into the thermal properties of this compound and its derivatives will undoubtedly pave the way for new and innovative applications in science and technology.

References

Crystal Structure of 2-(Carbazol-9-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(Carbazol-9-yl)acetic acid, a molecule of interest in materials science and medicinal chemistry. The following sections detail its crystallographic parameters, experimental protocols for its synthesis and crystallization, and an overview of its known biological and chemical applications.

Crystallographic Data

The crystal structure of 2-(Carbazol-9-yl)acetic acid has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic data and parameters are summarized in the tables below.[1][2]

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₄H₁₁NO₂ |

| Formula Weight | 225.24 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 32.067 (19) |

| b (Å) | 5.340 (3) |

| c (Å) | 13.134 (7) |

| β (°) | 97.756 (8) |

| Volume (ų) | 2229 (2) |

| Z | 8 |

| Temperature (K) | 93 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Density (calculated) (Mg/m³) | 1.343 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| F(000) | 944 |

| Crystal Size (mm) | 0.40 × 0.30 × 0.08 |

| θ range for data collection (°) | 3.1 to 27.5 |

| Reflections collected | 8360 |

| Independent reflections | 2534 |

| R(int) | 0.067 |

| Data/restraints/parameters | 2534 / 0 / 159 |

| Goodness-of-fit on F² | 1.00 |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.093 |

| R indices (all data) | R₁ = 0.075, wR₂ = 0.101 |

Selected Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| O1-C14 | 1.314(2) | C4-C5 | 1.385(3) |

| O2-C14 | 1.218(2) | C5-C10 | 1.408(2) |

| N1-C9 | 1.386(2) | C6-C7 | 1.383(3) |

| N1-C12 | 1.388(2) | C7-C8 | 1.381(3) |

| N1-C13 | 1.468(2) | C8-C12 | 1.407(2) |

| C1-C2 | 1.382(3) | C9-C10 | 1.411(2) |

| C1-C6 | 1.385(3) | C10-C11 | 1.411(2) |

| C2-C3 | 1.380(3) | C11-C12 | 1.410(2) |

| C3-C4 | 1.380(3) | C13-C14 | 1.507(2) |

Selected Bond Angles (°)

| Atoms | Angle (°) | Atoms | Angle (°) |

| C9-N1-C12 | 108.73(13) | C8-C7-C6 | 121.2(2) |

| C9-N1-C13 | 125.43(13) | C7-C8-C12 | 118.0(2) |

| C12-N1-C13 | 125.83(13) | N1-C9-C10 | 109.13(14) |

| C2-C1-C6 | 121.7(2) | C5-C10-C9 | 132.89(16) |

| C3-C2-C1 | 118.8(2) | C5-C10-C11 | 119.01(16) |

| C4-C3-C2 | 120.5(2) | C9-C10-C11 | 108.10(15) |

| C3-C4-C5 | 121.0(2) | C12-C11-C10 | 118.51(16) |

| C4-C5-C10 | 118.05(17) | N1-C12-C11 | 109.02(15) |

| C1-C6-C7 | 118.0(2) | N1-C13-C14 | 111.98(13) |

| O2-C14-O1 | 123.71(16) | O2-C14-C13 | 123.61(16) |

| O1-C14-C13 | 112.67(14) |

The tricyclic aromatic ring system of 2-(Carbazol-9-yl)acetic acid is nearly planar. The dihedral angle between the two benzene rings is a mere 2.8(5)°.[1][2][3] The carboxylic acid group is twisted with respect to the pyrrole ring, with a torsion angle of 88.5(1)°.[1][2][3] The crystal structure is stabilized by intermolecular O-H···O hydrogen bonds.[1][2][3]

Experimental Protocols

Synthesis of 2-(Carbazol-9-yl)acetic acid

A systematic synthesis route for 2-(Carbazol-9-yl)acetic acid involves several intermediate steps, starting from cyclohexanone and 1-phenylhydrazino-acetic acid.[4] An alternative and frequently cited method for the synthesis of the title compound is reported by Xie et al. (2006).[1][2] This method involves the reaction of carbazole with ethyl bromoacetate to form ethyl 9H-carbazol-9-ylacetate, which is then hydrolyzed to yield 2-(Carbazol-9-yl)acetic acid.[5]

A general synthetic procedure is as follows:

-

Synthesis of Ethyl 9H-carbazol-9-ylacetate: Carbazole is reacted with ethyl chloroacetate in an appropriate solvent such as ethanol. The mixture is stirred, typically overnight, and the product is isolated by precipitation in water and recrystallized.

-

Hydrolysis to 2-(Carbazol-9-yl)acetic acid: The resulting ester is then subjected to hydrolysis, for example, by reacting it with hydrazine hydrate in refluxing ethanol, to yield the final product, 2-(Carbazol-9-yl)acetic acid.[5]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by dissolving the purified 2-(Carbazol-9-yl)acetic acid (0.1 g) in 10 ml of 50% ethanol.[1][2] The solution is then allowed to evaporate slowly in the air, which affords colorless platelet-like crystals.[1][2]

X-ray Crystallography

Data collection is performed on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source at a low temperature (e.g., 93 K) to minimize thermal vibrations.[1][2] The structure is solved by direct methods and refined by full-matrix least-squares on F².

Biological and Chemical Significance

Carbazole and its derivatives are known for a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties. While specific signaling pathways for 2-(Carbazol-9-yl)acetic acid are not extensively documented, its derivatives have been studied for various applications.

-

Antimicrobial Activity: Carbazole derivatives have shown inhibitory effects against various bacterial and fungal strains.

-

Antitumor Activity: A dicopper(I) complex incorporating 2-(9H-carbazol-9-yl)acetic acid as a ligand exhibited good cytotoxic activity against human hepatocellular carcinoma cell lines (BEL-7402 and Hep-G2).[4]

-

Chemical Applications: The title compound is utilized as a derivatization agent in high-performance liquid chromatography (HPLC) for the determination of alcohols with fluorimetric detection.[1][2] It has also been employed as a self-assembled monolayer material in perovskite solar cells, leading to enhanced efficiency and stability.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to characterization and application of 2-(Carbazol-9-yl)acetic acid.

Caption: Synthesis, Characterization, and Application Workflow.

References

The Rising Therapeutic Potential of Novel Carbazole Derivatives: A Technical Guide

For Immediate Release

In the dynamic landscape of drug discovery, carbazole derivatives have emerged as a prominent class of heterocyclic compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the latest research on novel carbazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes complex biological pathways.

Core Biological Activities and Quantitative Data

Recent studies have underscored the versatility of carbazole scaffolds in medicinal chemistry. The functionalization of the carbazole ring has led to the development of new derivatives with enhanced therapeutic efficacy. The biological activities of these novel compounds are summarized below, with quantitative data presented for comparative analysis.

Anticancer Activity

Novel carbazole derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines. The primary mechanisms of action include DNA intercalation, inhibition of key enzymes like topoisomerase, and induction of apoptosis.

Table 1: Anticancer Activity of Novel Carbazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 3b | HepG-2 (Liver) | 0.0304 ± 0.001 | Not specified | [1] |

| MCF-7 (Breast) | 0.058 ± 0.002 | [1] | ||

| HCT-116 (Colon) | 0.047 ± 0.002 | [1] | ||

| 5c | HepG-2 (Liver) | 0.048 ± 0.002 | Not specified | [1] |

| MCF-7 (Breast) | 0.086 ± 0.0025 | [1] | ||

| HCT-116 (Colon) | 0.06 ± 0.007 | [1] | ||

| Compound 10 | HepG2 (Liver) | 7.68 | Antiproliferative | [2][3] |

| HeLa (Cervical) | 10.09 | [2][3] | ||

| MCF7 (Breast) | 6.44 | [2][3] | ||

| Compound 11 | HepG2 (Liver) | > IC50 of Cpd 10 | Antiproliferative | [2][3] |

| HeLa (Cervical) | > IC50 of Cpd 10 | [2][3] | ||

| MCF7 (Breast) | > IC50 of Cpd 10 | [2][3] | ||

| Compound 9 | HeLa (Cervical) | 7.59 | Antiproliferative | [2][3] |

| 3c | MCF-7 (Breast) | <10 µg/ml | Topoisomerase-I inhibitor | [4] |

| 3e | MCF-7 (Breast) | <10 µg/ml | Topoisomerase-I inhibitor | [4] |

| 3a | MCF-7 (Breast) | <10 µg/ml | Topoisomerase-I inhibitor | [4] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new therapeutic agents. Carbazole derivatives have demonstrated significant antibacterial and antifungal properties. Their mechanisms of action often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Novel Carbazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| N-ethyl-[2-methyl-5-nitro imidazole] derivative 5 | B. subtilis | 0.9 | - | [5] |

| N-[1-buto-2y-nyl-4(NʹNʹ-methyl-phenyl]carbazole (6) | E. coli | - | 25 (at 800 µg/mL) | [5] |

| 1,2,4-triazole moiety derivative (1) | C. albicans | 2-4 | - | [5] |

| Imidazole moiety derivative (2) | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | 1-8 | - | [5] |

| Carbazole triazolium compound (3) | Various bacterial and fungal strains | 1.0-64 | - | [5] |

| 1-carbazole-9-yl-2-(4-nitro-phenyl)-4,5-diphenyl-1H-1-yl-amino)-ethanone (14) | B. subtilis, S. aureus, E. coli, K. pneumoniae | 6.2-50 | 10.3–15.4 | [5] |

| Compounds 18 and 20 | Various bacterial strains | - | 16.82–26.08 (at 50 µg/mL) | [5] |

| Pyrimidine carbazole (24) & Pyrazole carbazole (25) | C. albicans, A. fumigatus | 8.7-10.8 | - | [5] |

| S. aureus, B. subtilis, E. coli | 1.1-10.3 | - | [5] | |

| Chloro-substituted derivative 3d | E. coli, S. aureus, P. aeruginosa, B. subtilis | - | "Outstanding" | [6] |

| Carbazole 32b | P. aeruginosa | 9.37 | - | [6] |

| Compounds 8f and 9d | Various bacterial and fungal strains | 0.5-2 | - | |

| Heptyl-derived carbazole aminothiazole 4f | MRSA | 4 | - | [7] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Certain novel carbazole derivatives have been shown to possess potent anti-inflammatory effects. A key mechanism identified is the inhibition of the High-Mobility Group Box 1 (HMGB1) signaling pathway, which plays a crucial role in the inflammatory response.[8]

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which carbazole derivatives exert their biological effects is crucial for rational drug design and development. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key signaling pathways and experimental workflows.

Caption: DNA intercalation by planar carbazole derivatives.

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by carbazole derivatives.

Caption: Inhibition of the HMGB1 signaling pathway by carbazole derivatives.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the evaluation of novel carbazole derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the carbazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the carbazole derivative solution at a specific concentration into each well. A solvent control and a standard antibiotic should be included.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Compound Dilution: Perform serial two-fold dilutions of the carbazole derivative in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized microbial inoculum to each well.

-

Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed.

Conclusion

Novel carbazole derivatives represent a highly promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications, coupled with a growing understanding of their mechanisms of action, positions them as key candidates for further preclinical and clinical investigation. This technical guide provides a comprehensive overview to support ongoing research and development efforts in this exciting field.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 4. botanyjournals.com [botanyjournals.com]

- 5. hereditybio.in [hereditybio.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unraveling the Biological Mechanisms of Carbazol-9-yl-acetic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological mechanisms of action associated with Carbazol-9-yl-acetic acid and its derivatives. While this compound itself serves primarily as a crucial synthetic scaffold, its derivatives have emerged as a versatile class of compounds exhibiting a wide spectrum of pharmacological activities. This document consolidates current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate further research and drug development endeavors.

Core Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, primarily through the following mechanisms:

-

Antimicrobial and Antifungal Activity: These compounds disrupt microbial and fungal cell integrity and function. The proposed mechanism often involves increasing the permeability of the cell membrane, leading to cell death.[1]

-

Enzyme Inhibition:

-

Urease Inhibition: Specific derivatives act as inhibitors of urease, a key enzyme in the pathogenesis of infections by bacteria such as Helicobacter pylori.

-

DNA Methyltransferase 1 (DNMT1) Inhibition: Certain derivatives have been identified as potent inhibitors of DNMT1, an enzyme crucial for maintaining DNA methylation patterns. Its inhibition can lead to the re-expression of tumor suppressor genes, highlighting the anticancer potential of these compounds.

-

-

Anticancer Activity: Beyond DNMT1 inhibition, the anticancer effects of these derivatives are also attributed to the induction of apoptosis (programmed cell death) and the inhibition of other key enzymes involved in cell proliferation, such as topoisomerase II.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Carbazole derivatives | E. coli | 0.5 | [1] |

| S. aureus | 1.0 | [1] | |

| Candida albicans | 1.5 | [1] | |

| Carbazole Derivative A | Bacillus subtilis | 0.2 | [1] |

| Carbazole Derivative B | Aspergillus niger | 0.49 | [1] |

Table 2: Enzyme Inhibition and Anticancer Activity of this compound Derivatives

| Compound Derivative | Target | Activity | Value | Cell Line | Reference |

| S-3-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid | DNMT1 | IC50 | 8.147 µM | - | |

| S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid | DNMT1 | IC50 | 0.777 µM | - | |

| 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine 41 | Cytotoxicity | LC50 | 60.6 µg/mL | MCF-7 | |

| 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine 42 | Cytotoxicity | LC50 | 60.2 µg/mL | MCF-7 | |

| 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine 43 | Cytotoxicity | LC50 | 53.6 µg/mL | MCF-7 | |

| 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine 44 | Cytotoxicity | LC50 | 80.0 µg/mL | MCF-7 | |

| 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine 45 | Cytotoxicity | LC50 | 35.6 µg/mL | MCF-7 |

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action for this compound derivatives.

Experimental Protocols

Detailed methodologies for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

96-well microtiter plates

-

Bacterial/fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture in fresh broth to achieve a standardized concentration (e.g., 0.5 McFarland standard for bacteria).

-

Serial Dilution of Test Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compound.

-

Controls: Include a positive control (microorganism with a known antibiotic), a negative control (microorganism with no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Urease Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the urease enzyme.

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer (pH 7.0)

-

Test compound stock solution

-

Thiourea (standard inhibitor)

-

Phenol-nitroprusside and alkaline hypochlorite solutions (for Berthelot's method)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add phosphate buffer, urease enzyme solution, and the test compound at various concentrations.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add urea solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C.

-

Ammonia Quantification: Stop the reaction and quantify the amount of ammonia produced using the Berthelot method. This involves adding phenol-nitroprusside and alkaline hypochlorite solutions, which react with ammonia to produce a colored product.

-

Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 630 nm).

-

Calculation: Calculate the percentage of inhibition based on the absorbance values of the test wells compared to the control wells (enzyme without inhibitor).

DNMT1 Inhibition Assay (Radiometric)

This assay quantifies the inhibition of DNMT1 activity by measuring the incorporation of a radiolabeled methyl group into a DNA substrate.

Materials:

-

Recombinant human DNMT1

-

DNA substrate (e.g., poly(dI-dC))

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Assay buffer

-

Test compound stock solution

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, DNA substrate, [³H]-SAM, and the test compound at various concentrations.

-

Enzyme Addition: Add DNMT1 to the reaction mixture to initiate the methylation reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Stopping the Reaction: Terminate the reaction by adding a stop solution.

-

DNA Precipitation: Precipitate the DNA to separate it from the unincorporated [³H]-SAM.

-

Scintillation Counting: Wash the precipitated DNA and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Conclusion

This compound derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their diverse mechanisms of action, spanning antimicrobial, enzyme inhibitory, and anticancer activities, offer multiple avenues for further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to design and synthesize novel, potent, and specific drug candidates based on the carbazole framework. Further studies are warranted to elucidate more detailed molecular interactions and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds for potential clinical applications.

References

The Discovery and Enduring Legacy of Carbazole Compounds: A Technical Guide

An in-depth exploration of the history, synthesis, and biological significance of carbazole and its derivatives for researchers, scientists, and drug development professionals.

Introduction

Carbazole, a tricyclic aromatic heterocyclic organic compound, has been a subject of intense scientific interest for over a century.[1] Its rigid, planar structure and rich electron density make it a versatile scaffold in medicinal chemistry and materials science. This technical guide delves into the historical discovery of carbazole, early synthetic methodologies, and the evolution of carbazole-containing compounds as potent therapeutic agents, with a particular focus on the pioneering anticancer agent, ellipticine.

The Dawn of Carbazole Chemistry: Isolation from Coal Tar

The story of carbazole begins in 1872 when German chemists Carl Graebe and Carl Glaser first isolated it from coal tar, a complex mixture of organic compounds produced during the coking of coal.[1][2] This discovery marked the entry of a new class of heterocyclic compounds into the world of organic chemistry. The initial isolation was a significant achievement, considering the intricate nature of coal tar.

Physicochemical Properties of Carbazole

The carbazole isolated from coal tar is a white, crystalline solid.[3][4] Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉N | [5] |

| Molar Mass | 167.21 g/mol | [5] |

| Melting Point | 246 °C | [3][4] |

| Boiling Point | 355 °C | [3] |

| Solubility | Insoluble in water; soluble in acetone, and ether. | [3] |

| Appearance | White crystalline solid | [3] |

Early Synthetic Strategies for the Carbazole Core

Following its discovery, chemists sought to develop synthetic routes to carbazole and its derivatives to enable further investigation of their properties and potential applications. Several classical methods emerged, which are still recognized for their historical importance.

Borsche–Drechsel Cyclization

First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this method involves the acid-catalyzed cyclization of arylhydrazones of cyclohexanone to form tetrahydrocarbazoles, which can then be aromatized to carbazoles.[6][7]

Experimental Protocol: Borsche-Drechsel Cyclization (Conceptual)

Note: The following is a generalized protocol based on historical descriptions. Specific conditions may have varied.

-

Formation of the Arylhydrazone: An arylhydrazine is condensed with cyclohexanone, typically in the presence of a mild acid catalyst, to form the corresponding cyclohexanone arylhydrazone.

-

Cyclization: The isolated arylhydrazone is treated with a strong acid, such as sulfuric acid or polyphosphoric acid, and heated. This induces a cyclization reaction to yield a 1,2,3,4-tetrahydrocarbazole.

-

Aromatization: The tetrahydrocarbazole is then dehydrogenated to the corresponding carbazole. This can be achieved using various oxidizing agents, such as chloranil or palladium on carbon, at elevated temperatures.

Bucherer Carbazole Synthesis

In 1908, Hans Theodor Bucherer reported a method for synthesizing carbazoles from naphthols and arylhydrazines in the presence of sodium bisulfite.[4][8] This reaction proceeds through the formation of an intermediate arylaminonaphthalenesulfonate.

Experimental Protocol: Bucherer Carbazole Synthesis (Conceptual)

Note: The following is a generalized protocol based on historical descriptions.

-

Reaction Setup: A naphthol is heated with an arylhydrazine hydrochloride and an aqueous solution of sodium bisulfite in a sealed vessel.

-

Heating: The reaction mixture is heated to a temperature typically ranging from 150 to 180 °C for several hours.

-

Workup: After cooling, the reaction mixture is made alkaline to precipitate the carbazole product, which is then isolated by filtration and purified by recrystallization.

Graebe–Ullmann Reaction

First reported by Carl Graebe and Fritz Ullmann in 1896, this reaction involves the diazotization of an N-phenyl-ortho-phenylenediamine (2-aminodiphenylamine) followed by an intramolecular cyclization with the elimination of nitrogen gas to form carbazole.[9][10]

Experimental Protocol: Graebe-Ullmann Reaction (Conceptual)

Note: The following is a generalized protocol based on historical descriptions.

-

Diazotization: The N-phenyl-ortho-phenylenediamine is dissolved in a cold mineral acid (e.g., sulfuric acid or hydrochloric acid) and treated with a solution of sodium nitrite at a low temperature (0-5 °C) to form the corresponding diazonium salt.

-

Cyclization: The solution of the diazonium salt is then gently warmed. This promotes the intramolecular cyclization and the evolution of nitrogen gas, leading to the formation of carbazole.

-

Isolation: The carbazole precipitates from the reaction mixture and is collected by filtration, washed, and purified.

The Emergence of Carbazole Alkaloids in Drug Discovery

For many decades after its discovery, carbazole remained primarily of academic and industrial interest, finding use in the synthesis of dyes and pigments. However, the discovery of naturally occurring carbazole alkaloids in the mid-20th century opened a new chapter in the history of these compounds, revealing their potent biological activities.

A pivotal moment came in 1965 with the isolation and characterization of murrayanine from the stem bark of the curry tree (Murraya koenigii).[1] This was one of the first discoveries of a carbazole alkaloid from a natural source.

Ellipticine: A Landmark Anticancer Agent

In 1959, the carbazole alkaloid ellipticine was isolated from the leaves of Ochrosia elliptica. This discovery was a watershed moment, as ellipticine was found to possess significant anticancer properties. It became a lead compound for the development of a new class of chemotherapeutic agents.

The primary mechanism of action of ellipticine is the inhibition of topoisomerase II , an essential enzyme involved in DNA replication and repair.[11] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, ellipticine leads to the accumulation of double-strand breaks in DNA, ultimately triggering programmed cell death, or apoptosis .[11][12]

Anticancer Activity of Ellipticine and Early Derivatives

The potent cytotoxicity of ellipticine against various cancer cell lines spurred extensive research into its derivatives to improve its therapeutic index. The following table summarizes the 50% growth inhibition (GI50) values for ellipticine against a panel of human cancer cell lines from the National Cancer Institute (NCI-60).

| Cell Line | Cancer Type | Ellipticine GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | ~4 |

| HL-60(TB) | Leukemia | <1 |

| Breast Cancer | ||

| MCF7 | Breast Cancer | ~1 |

| Glioblastoma | ||

| U87MG | Glioblastoma | ~1 |

| Neuroblastoma | ||

| IMR-32 | Neuroblastoma | <1 |

| UKF-NB-3 | Neuroblastoma | <1 |

| UKF-NB-4 | Neuroblastoma | <1 |

(Data compiled from multiple sources)

Signaling Pathways Modulated by Ellipticine

The anticancer effects of ellipticine are mediated through its interference with critical cellular signaling pathways. As a topoisomerase II inhibitor, it directly induces DNA damage, which in turn activates cell cycle checkpoints and apoptotic pathways.

Topoisomerase II Inhibition and DNA Damage